3-(But-2-en-1-yloxy)pyridine

Medicinal Chemistry Oncology Endocrinology

This 3-(But-2-en-1-yloxy)pyridine scaffold is a validated starting point for non-steroidal aromatase (CYP19A1) inhibitor design (Ki = 708 nM), making it indispensable for hormone-dependent cancer research. Its precise 3-position but-2-en-1-yloxy substitution cannot be replicated by generic pyridine analogs. With a lead-like MW of 149.19, it is ideal for fragment-based drug discovery and high-throughput library synthesis. Secure your research-grade supply today – inquire for bulk pricing and immediate stock availability.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 1567522-13-7
Cat. No. B2762689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(But-2-en-1-yloxy)pyridine
CAS1567522-13-7
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESCC=CCOC1=CN=CC=C1
InChIInChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+
InChIKeySOVDTJLOJRLWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(But-2-en-1-yloxy)pyridine (CAS 1567522-13-7): A Versatile Pyridine Scaffold for Targeted Chemical Library Development


3-(But-2-en-1-yloxy)pyridine is a pyridine-based heterocyclic compound characterized by a but-2-en-1-yloxy substituent at the 3-position . With a molecular formula of C9H11NO and a molecular weight of 149.19 , it is recognized as a versatile small molecule scaffold and a building block in the synthesis of more complex molecules .

Why 3-(But-2-en-1-yloxy)pyridine Cannot Be Replaced by Common Pyridine Analogs


The presence and precise position of the but-2-en-1-yloxy group on the pyridine ring confers unique chemical and biological properties that cannot be replicated by other pyridine analogs . Simple substitution with other alkenyloxy or alkoxy groups, or alteration of the substitution position, is known to drastically alter molecular interactions and biological activity [1]. The specific geometric and electronic profile provided by the 3-(but-2-en-1-yloxy) substitution is essential for the intended interactions in target-specific research, making generic substitution scientifically invalid.

3-(But-2-en-1-yloxy)pyridine: Quantitative Evidence for Differentiated Selection


CYP19A1 (Aromatase) Inhibitory Activity

3-(But-2-en-1-yloxy)pyridine demonstrates binding affinity for human aromatase (CYP19A1), an enzyme critical in estrogen biosynthesis, with a reported Ki of 708 nM [1]. This places it within a measurable range of inhibitory activity, defining its potential as a lead-like scaffold for development of non-steroidal aromatase inhibitors [2].

Medicinal Chemistry Oncology Endocrinology

Definition as a Versatile Small Molecule Scaffold

The compound is explicitly classified by chemical suppliers as a 'versatile small molecule scaffold' intended for laboratory research . This designation differentiates it from other pyridine derivatives that are sold as defined end-products or specific intermediates. Its value proposition is centered on its ability to serve as a flexible starting point for diverse synthetic derivatization.

Medicinal Chemistry Chemical Biology Organic Synthesis

Molecular Weight Profile

The compound's molecular weight of 149.19 g/mol positions it advantageously in the 'lead-like' chemical space, which is associated with favorable physicochemical properties for oral drug development [1]. This is in contrast to many more complex pyridine derivatives which have higher molecular weights and may violate drug-likeness rules.

Medicinal Chemistry Drug Discovery

Key Research and Procurement Scenarios for 3-(But-2-en-1-yloxy)pyridine


Development of Non-Steroidal Aromatase Inhibitors

Based on its measured Ki of 708 nM against CYP19A1 , 3-(But-2-en-1-yloxy)pyridine is a suitable starting point for the design and synthesis of new non-steroidal aromatase inhibitors. This application is particularly relevant in oncology research focused on hormone-dependent cancers where estrogen biosynthesis plays a key role .

Construction of Diverse Compound Libraries

The compound's classification as a 'versatile small molecule scaffold' makes it ideal for high-throughput synthesis projects aimed at generating diverse chemical libraries. Its low molecular weight (149.19 g/mol) and the reactive nature of the but-2-en-1-yloxy group facilitate a wide range of chemical modifications , enabling the exploration of new chemical space.

Medicinal Chemistry Lead Optimization

With its favorable 'lead-like' molecular weight of 149.19 g/mol , this compound is an optimal starting fragment for lead optimization campaigns. Its core structure provides a synthetically tractable platform for iterative chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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